molecular formula C17H17FN2O4S B10933870 Methyl 2-({[(4-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-({[(4-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10933870
M. Wt: 364.4 g/mol
InChI Key: JAKAQUSLFUCDHQ-UHFFFAOYSA-N
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Description

Methyl 2-({(4-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorobenzyl group, an amino group, and a carboxylate ester group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({(4-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine.

    Formation of the Carboxylate Ester: The carboxylate ester group can be formed through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the fluorobenzyl group.

Scientific Research Applications

Methyl 2-({(4-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Methyl 2-({(4-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the amino and carboxylate groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Methyl 2-({(4-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17FN2O4S/c1-9-10(2)25-16(13(9)17(23)24-3)20-15(22)14(21)19-8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

JAKAQUSLFUCDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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